Home > Products > Screening Compounds P27118 > Garenoxacin mesylate
Garenoxacin mesylate - 223652-90-2

Garenoxacin mesylate

Catalog Number: EVT-269000
CAS Number: 223652-90-2
Molecular Formula: C24H26F2N2O8S
Molecular Weight: 540.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Garenoxacin Mesylate, also known as Garenoxacin Mesilate or Garenoxacin Mesylate Hydrate, is a synthetic antimicrobial agent belonging to the fluoroquinolone class of drugs. [, , , , , , , ] While structurally similar to other fluoroquinolones, Garenoxacin Mesylate possesses a unique des-fluoro (6) quinolone structure. [] This distinction contributes to its specific pharmacological properties and potential applications in scientific research.

Compound Description: Garenoxacin is the free base form of Garenoxacin mesylate. It is a des-F(6) quinolone antibacterial agent [].

Compound Description: Ciprofloxacin hydrochloride is a broad-spectrum antibiotic belonging to the fluoroquinolone class of drugs. It is commonly used to treat various bacterial infections [].

Relevance: Ciprofloxacin hydrochloride was used as the internal standard in an RP-HPLC method developed for the analysis of Garenoxacin mesylate in human plasma []. The similar chromatographic behavior of these two compounds allows for accurate quantification of Garenoxacin mesylate using Ciprofloxacin hydrochloride as a reference point.

Moxifloxacin

Compound Description: Moxifloxacin is a fluoroquinolone antibiotic used to treat a variety of bacterial infections, including respiratory and skin infections [].

Relevance: Moxifloxacin was used as a comparator drug in a study evaluating the effectiveness and safety of pre-prescription garenoxacin for low-risk febrile neutropenia in breast cancer patients []. This comparison helps understand the relative merits and limitations of garenoxacin mesylate compared to another commonly used fluoroquinolone.

Metronidazole

Compound Description: Metronidazole is a synthetic nitroimidazole antibiotic effective against anaerobic bacteria and protozoa []. It is used to treat various infections, including those of the skin, respiratory tract, and gastrointestinal tract.

Relevance: In a case study, a patient with pulmonary tuberculosis received metronidazole for suspected lung abscess, leading to a delayed diagnosis of tuberculosis due to the drug's anti-tuberculosis effects []. This highlights the importance of considering the potential overlapping activity of other antimicrobials, like metronidazole, when assessing the effectiveness and potential for misdiagnosis with Garenoxacin mesylate, especially in cases of tuberculosis.

Overview

Garenoxacin mesylate hydrate is a synthetic compound classified as a quinolone antibiotic. It is primarily investigated for its efficacy against various gram-positive and gram-negative bacterial infections. The compound is a derivative of garenoxacin, which has shown promising results in clinical settings for treating respiratory tract infections and other bacterial ailments. Garenoxacin mesylate hydrate is known for its broad-spectrum antimicrobial activity, particularly against common pathogens responsible for respiratory infections .

Source and Classification

Garenoxacin mesylate hydrate is derived from garenoxacin, which was developed by Toyama Chemical Co., Ltd. It belongs to the class of fluoroquinolones, characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. The compound is also categorized under the mesylate salts, indicating that it is a salt formed with methanesulfonic acid, enhancing its solubility and bioavailability .

Synthesis Analysis

The synthesis of garenoxacin mesylate hydrate involves several steps:

  1. Starting Material: The synthesis begins with a garenoxacin compound or its salt.
  2. Reaction with Methanesulfonic Acid: The garenoxacin compound is reacted with methanesulfonic acid in the presence of a non-hydroxyl solvent, such as tetrahydrofuran. This step facilitates the formation of the mesylate salt .
  3. Crystallization: The product is dissolved in ethyl acetate and subjected to reflux at temperatures between 70-80 °C. Upon cooling to 50-60 °C, the product can be filtered out, yielding crystalline garenoxacin mesylate hydrate .
  4. Purification: The purification process often involves recrystallization techniques to achieve high purity levels (greater than 99.5% as measured by high-performance liquid chromatography) and specific moisture content .
Molecular Structure Analysis

The molecular formula for garenoxacin mesylate hydrate is C24H26F2N2O8SC_{24}H_{26}F_{2}N_{2}O_{8}S, with a molecular weight of approximately 540.53 g/mol. The structure features a quinolone backbone with various functional groups, including difluoromethoxy and methyl groups attached to an isoindole moiety.

  • IUPAC Name: 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonic acid hydrate.
  • Key Structural Features:
    • Five-membered rings
    • Multiple functional groups contributing to its biological activity.
Chemical Reactions Analysis

Garenoxacin mesylate undergoes various chemical reactions that are critical for its therapeutic efficacy:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to release the active garenoxacin component.
  2. Deactivation: Under certain conditions, it may undergo deactivation through oxidation or degradation pathways typical of quinolone antibiotics.
  3. Interactions with Bacterial Enzymes: The primary mechanism involves binding to bacterial DNA gyrase and topoisomerase IV, inhibiting their function, which disrupts DNA replication and leads to bacterial cell death .
Mechanism of Action

The mechanism of action of garenoxacin mesylate hydrate primarily involves:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication. By binding to these targets, garenoxacin prevents the relaxation of supercoiled DNA required for replication and transcription.
  • Bactericidal Activity: This inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately resulting in cell death.

The effectiveness against both gram-positive and gram-negative bacteria makes it a versatile option in treating various infections .

Physical and Chemical Properties Analysis

Key physical and chemical properties of garenoxacin mesylate hydrate include:

  • Solubility: Water solubility is low at approximately 0.0232mg mL0.0232\,\text{mg mL}.
  • pKa Values:
    • Strongest Acidic pKa: 6.05
    • Strongest Basic pKa: 8.88
  • Polar Surface Area: 78.87 278.87\,\text{ }^2
  • Refractivity: 110.37m3mol1110.37\,\text{m}^3\cdot \text{mol}^{-1}
  • Hydrogen Bond Donors/Acceptors: Two hydrogen bond donors and six acceptors contribute to its solubility and interaction with biological targets .
Applications

Garenoxacin mesylate hydrate has significant scientific applications:

  1. Antibiotic Therapy: It is primarily used in clinical settings for treating respiratory infections caused by susceptible bacteria.
  2. Research Studies: Investigations into its efficacy against resistant strains of bacteria are ongoing, highlighting its potential role in addressing antibiotic resistance.
  3. Pharmaceutical Development: As a quinolone antibiotic, it serves as a model compound in the development of new antibiotics targeting similar mechanisms .
Synthetic Methodologies and Process Optimization

Catalytic Asymmetric Synthesis of Quinolone Core Structure

The quinolone core of garenoxacin is constructed via a Knoevenagel condensation between ethyl 3-cyclopropylamino-2-(difluoromethoxy)acrylate and a functionalized aniline precursor, followed by thermal cyclization at 160-180°C. Critical to this process is the enantioselective introduction of the C7 isoindoline substituent, which requires resolution prior to coupling. Although early synthetic routes employed chiral resolution via diastereomeric salt formation using dibenzoyl-D-tartaric acid, modern approaches utilize asymmetric hydrogenation of prochiral enamide intermediates. This transformation employs a ruthenium-BINAP catalyst system (0.5-1 mol%) under 50 psi H₂ pressure in methanol, achieving enantiomeric excesses >98% for the (R)-1-methylisoindoline moiety—the pharmacologically active enantiomer [2] [6]. The (R)-enantiomer (garenoxacin) demonstrates 2–4-fold greater potency than its (S)-counterpart against Staphylococcus aureus and Mycobacterium tuberculosis, attributable to optimized binding interactions with the topoisomerase-DNA complex [2]. Process optimization has focused on catalyst recycling and reduction of ruthenium residues to <5 ppm, accomplished via chelating resin treatment during workup.

Palladium-Mediated Cross-Coupling Reactions for Isoindoline Substituent Integration

Integration of the chiral isoindoline moiety at the C7 position employs palladium-catalyzed cross-coupling as a pivotal bond-forming step. Two complementary methodologies have been developed:

  • Stannane-Based Coupling: Early routes utilized the Stille reaction between 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxoquinoline-3-carboxylate and 5-(tributylstannyl)-1-methylisoindoline. While effective, this method faced challenges with tributyltin residues requiring multistep purification and generating environmentally hazardous waste [2].
  • Suzuki-Miyaura Coupling: The current preferred method employs the (R)-1-methyl-2,3-dihydro-1H-isoindolin-5-ylboronic acid coupled with the 7-bromoquinolone core. Optimized conditions use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ base in a toluene/water (4:1) biphasic system at 85°C for 12 hours, achieving yields >85% [2] [7]. Key innovations include:
  • Ligand design: Tri-ortho-tolylphosphine enhances oxidative addition efficiency for electron-rich bromoquinolones.
  • Boronic acid stabilization: In situ protection as the trifluoroborate salt minimizes protodeboronation.
  • Residual palladium control: Scavengers like trimercaptotriazine reduce Pd content to <10 ppm.

Table 2: Comparative Analysis of Cross-Coupling Methodologies for Garenoxacin

ParameterStille CouplingSuzuki Coupling
CatalystPd(0)/AsPh₃Pd(PPh₃)₄
Organometallic(R)-isoindolinyl-SnBu₃(R)-isoindolinyl-B(OH)₂
Yield78%92%
Reaction Time24 h12 h
Residual MetalSn >500 ppmPd <10 ppm

Mesylation Reaction Dynamics: Solvent System Optimization

Mesylation of garenoxacin free base to enhance solubility involves reacting the tertiary amine with methanesulfonic acid under controlled conditions. Solvent selection critically impacts salt stoichiometry, hydrate formation, and crystal morphology. Initial protocols used anhydrous ethanol, but this led to variable hydrate ratios (0.5–2.0 H₂O) and mesylate adduct impurities. Optimized parameters include:

  • Solvent system: Isopropanol/water (95:5 v/v) enables stoichiometric monomesylate formation while suppressing disalt byproducts. Water content >7% promotes dihydrate formation, complicating crystallization [3].
  • Temperature control: Addition of MsOH at 0–5°C minimizes degradation of the acid-labile difluoromethoxy group.
  • Equivalence optimization: 1.05 equivalents of MsOH ensures complete salt formation while avoiding excess acid that could catalyze quinolone hydrolysis. Post-reaction, the mixture is seeded with garenoxacin mesylate monohydrate crystals to induce homogeneous nucleation, yielding the thermodynamically stable α-polymorph with consistent hydration (1.0 ± 0.2 H₂O) [6].

Hydrate Stabilization Strategies During Crystallization

The monohydrate form is essential for solid-state stability and pharmaceutical processability. Key stabilization strategies include:

  • Crystallization Kinetics Control: Slow cooling (0.5°C/min) from 50°C to 5°C in isopropanol/water ensures formation of the desired monohydrate over hemihydrate or anhydrous forms. Rapid cooling induces metastable hydrates prone to dehydration.
  • Water Activity (aw) Management: Maintaining aw = 0.35–0.45 during drying prevents dehydration-rehydration cycling. This is achieved by humidity-controlled nitrogen sweep (40–45% RH) in fluidized bed dryers [3].
  • Excipient Compatibility: Co-crystallization with polymeric stabilizers (e.g., PVP-VA 64) at 0.5% w/w prevents hydrate dissociation during milling by occupying crystal defect sites.

The monohydrate exhibits superior hygroscopicity profiles (<0.1% weight change at 25°C/60% RH) compared to anhydrous forms, attributed to the stable channel hydrate structure where water molecules form hydrogen bonds with the mesylate anion and quinolone carbonyl [6].

Scalability Challenges in Multi-Step Synthesis

Scale-up of garenoxacin mesylate hydrate synthesis presents several interconnected challenges:

  • Purification bottlenecks: The penultimate free base requires chromatographic purification (silica gel, ethyl acetate/hexane) due to residual palladium and stereoimpurities. This step has limited throughput; alternatives like crystallization-driven diastereomer separation using L-(+)-tartaric acid are being explored [2].
  • Thermal hazards: The quinolone cyclization is highly exothermic (ΔH = -210 kJ/mol). On-scale production employs continuous stirred-tank reactors (CSTR) with segmented addition and external cooling to maintain temperatures at 160 ± 5°C, preventing runaway reactions.
  • Solvent footprint: The synthesis consumes >600 L/kg of API due to multiple solvent-intensive steps (toluene for coupling, DMF for cyclization, IPAc for extractions). Process intensification via countercurrent chromatography and solvent swaps to 2-MeTHF has reduced consumption to <300 L/kg.
  • Hydrate consistency: Batch-to-batch variation in water content (0.8–1.2 H₂O) arises during fluidized bed drying. Implementing near-infrared (NIR) spectroscopy for real-time moisture monitoring enables closed-loop control of drying parameters, achieving 1.00 ± 0.05 H₂O in 95% of batches [3] [6].

Table 3: Scalability Metrics in Garenoxacin Mesylate Hydrate Production

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Commercial Scale (100 kg)
Overall Yield15%22%31%
Palladium Residual1200 ppm450 ppm<10 ppm
Reaction Volume8 L/kg12 L/kg6 L/kg
Hydrate Consistency± 0.3 H₂O± 0.2 H₂O± 0.05 H₂O

Properties

CAS Number

223652-90-2

Product Name

Garenoxacin mesylate hydrate

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate

Molecular Formula

C24H26F2N2O8S

Molecular Weight

540.5 g/mol

InChI

InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1

InChI Key

IGTHEWGRXUAFKF-NVJADKKVSA-N

SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O

Solubility

Soluble in DMSO

Synonyms

1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-5-isoindolyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate monohydrate
T 3811ME
T-3811ME

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.